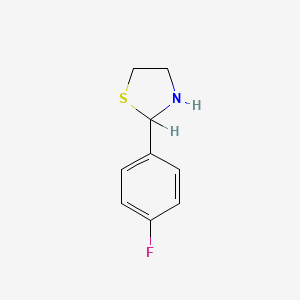

2-(4-Fluorophenyl)thiazolidine

Descripción

Overview of Thiazolidine (B150603) and Thiazolidinone Heterocycles in Medicinal Chemistry

Thiazolidine and its oxidized form, thiazolidinone, are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. semanticscholar.orgnih.gov These scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. orientjchem.orgnih.gov The thiazolidine ring is a core structure in various synthetic compounds with a broad spectrum of pharmacological actions, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. semanticscholar.orgorientjchem.orgacs.org

The structural flexibility of the thiazolidine nucleus, which allows for substitutions at the 2, 3, and 5 positions, is a key reason for its diverse biological profile. semanticscholar.orgnih.gov This adaptability enables chemists to create a wide array of derivatives with tailored pharmacological effects. For instance, thiazolidinediones (TZDs), a class of drugs featuring the thiazolidinone core, are well-known for their use in managing type 2 diabetes due to their insulin-sensitizing effects. orientjchem.orgnih.gov Beyond diabetes, thiazolidinone derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. orientjchem.orgnih.gov The ability of these heterocycles to interact with various biological targets makes them privileged structures in the ongoing quest for new and effective therapeutic agents. nih.govnih.gov

Strategic Importance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govnih.gov Fluorine, being the most electronegative element and having a small van der Waals radius, can significantly influence a molecule's properties without causing major steric hindrance. benthamscience.comtandfonline.com

Key advantages of fluorine substitution include:

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can facilitate its passage through biological membranes like the blood-brain barrier. benthamscience.comresearchgate.net

Increased Binding Affinity: The strategic placement of fluorine can lead to stronger interactions with target proteins, thereby enhancing the potency of the drug. nih.govtandfonline.com This can occur through direct interactions or by altering the electronic properties of nearby functional groups. tandfonline.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for controlling a drug's physical properties and biological activity. researchgate.net

The deliberate incorporation of fluorine has led to the development of numerous successful drugs and underscores its continued importance in modern drug discovery. nih.gov

Research Significance and Scope of 2-(4-Fluorophenyl)thiazolidine and its Derivatives

The compound this compound combines the biologically active thiazolidine scaffold with the strategic benefits of fluorine substitution. This combination has spurred research into its potential as a building block for novel therapeutic agents. The presence of the fluorophenyl group is anticipated to enhance the parent molecule's biological activity and pharmacokinetic properties.

Research on this compound and its derivatives has explored various therapeutic areas. For example, derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. publish.csiro.auresearchgate.net Studies have shown that the position of the fluorine atom on the phenyl ring can significantly influence the compound's biological efficacy. publish.csiro.au For instance, certain fluorinated thiazolidinone derivatives have demonstrated promising anticancer potential against liver and colon cancer cell lines. publish.csiro.auresearchgate.net The ongoing investigation into these compounds highlights their potential as a source of new drug candidates with improved therapeutic profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVFGDPOEAQORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986116 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67086-80-0 | |

| Record name | Thiazolidine, 2-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl Thiazolidin 4 One and Analogous Fluorinated Thiazolidine Scaffolds

Conventional Synthetic Routes

Conventional methods for synthesizing the 2-(4-fluorophenyl)thiazolidine scaffold often involve well-established reactions that build the heterocyclic ring in a stepwise fashion. These routes are reliable and have been extensively documented in chemical literature.

A primary and widely used method for the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones is the cycloaddition (or cyclocondensation) reaction involving three key components: an amine, a carbonyl compound, and a mercapto-containing carboxylic acid, typically thioglycolic acid. nih.gov The reaction mechanism generally proceeds through the initial formation of a Schiff base (imine) from the condensation of the primary amine (e.g., 4-fluoroaniline) and the carbonyl compound (e.g., an aromatic aldehyde). This intermediate then undergoes a nucleophilic attack by the sulfur atom of thioglycolic acid, followed by an intramolecular cyclization and dehydration to yield the final thiazolidin-4-one ring. nih.gov

This three-component reaction is a cornerstone for creating a diverse library of thiazolidinone derivatives by varying the amine and aldehyde components. nih.gov The use of 4-fluoroaniline (B128567) or 4-fluorobenzaldehyde (B137897) in this reaction directly leads to the desired fluorinated scaffolds.

Table 1: Examples of Catalysts in Three-Component Thiazolidin-4-one Synthesis

| Catalyst | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| [Et3NH][HSO4] | Aniline (B41778), Aromatic Aldehyde, Thioglycolic Acid | 80 °C, 25 mol% catalyst | Excellent yields, high purity; catalyst reusable up to five times. | nih.gov |

| BF3 and p-toluenesulfonic acid (PTSA) | Primary Amines, Aldehyde, Mercaptoacetic Acid | Not specified | Formation of various thiazolidin-4-one derivatives. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Thiazolidine-2,4-diones (TZDs) are crucial precursors for a wide range of derivatives. The synthesis of the core TZD heterocycle is often accomplished by reacting thiourea (B124793) with chloroacetic acid in water. ijpbs.com This mixture is typically refluxed for several hours in the presence of concentrated hydrochloric acid to facilitate the cyclization and formation of the TZD ring. ijpbs.com

Once the TZD core is formed, a key subsequent reaction for creating analogs is the Knoevenagel condensation. frontiersin.orgnih.gov This reaction involves the active methylene (B1212753) group at the C5 position of the TZD ring and an aldehyde, such as 4-fluorobenzaldehyde. nih.gov The condensation is typically catalyzed by a weak base like piperidine (B6355638) or performed in the presence of sodium acetate (B1210297) in refluxing acetic acid, resulting in the formation of a 5-arylidene-thiazolidine-2,4-dione. frontiersin.orgmdpi.com This exocyclic double bond at the C5 position is a common feature in many biologically active TZD derivatives. nih.gov

Table 2: Knoevenagel Condensation for TZD Derivative Synthesis

| Aldehyde | TZD Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 2,4-Thiazolidinedione | Not specified | 4-Hydroxybenzylidenethiazolidines-2,4-dione | nih.gov |

| Substituted Benzaldehyde (B42025) | Thiazolidine-2,4-dione | Deep Eutectic Solvent (DES) | 5-Substituted benzylidene-thiazolidine-2,4-diones | frontiersin.org |

This table is interactive and can be sorted by clicking on the column headers.

N-(substituted phenyl)-2-chloroacetamides are valuable intermediates in organic synthesis. nih.gov The preparation of N-(4-fluorophenyl)acetamide derivatives can be achieved by reacting 4-fluoroaniline with an acylating agent like chloroacetyl chloride. nih.gov The reaction is typically carried out in a suitable solvent such as toluene, with a base like triethylamine (B128534) added to neutralize the hydrochloric acid formed during the reaction. nih.gov

These N-(4-fluorophenyl)acetamide intermediates can then be used to introduce the N-(4-fluorophenyl)acetyl moiety onto other molecular scaffolds. For example, they can be reacted with the nitrogen atom of a pre-formed thiazolidine (B150603) ring to create more complex derivatives. ijpbs.com The synthesis of various N-phenylacetamide derivatives containing thiazole (B1198619) units has also been reported, highlighting the utility of this chemical class as building blocks. mdpi.com

Expedient and Sustainable Synthetic Strategies

In response to the growing demand for green chemistry, more efficient and environmentally friendly methods for synthesizing thiazolidine scaffolds have been developed. These strategies aim to reduce reaction times, simplify work-up procedures, and minimize waste.

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like thiazolidin-4-ones from simple starting materials in a single step. nih.govresearchgate.net These reactions are highly efficient as they avoid the need to isolate and purify intermediates, thus saving time, solvents, and energy. researchgate.net

The three-component synthesis of 1,3-thiazolidin-4-ones from an amine, aldehyde, and thioglycolic acid is a classic example that has been adapted into highly efficient one-pot protocols using various catalysts. nih.gov Furthermore, more complex one-pot, four-component strategies have been developed to generate libraries of thiazolidine derivatives with high yields and simplicity. nih.govresearchgate.net These methods often involve the in-situ formation of intermediates that rapidly react further to produce the final heterocyclic product. nih.gov

Microwave-assisted organic synthesis has become a popular technique for accelerating a wide range of chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.com

The synthesis of thiazolidine derivatives has greatly benefited from this technology. For instance, the preparation of the thiazolidine-2,4-dione core from thiourea and monochloroacetic acid can be completed in just 12 minutes under microwave irradiation at 110 °C, achieving a 90% yield. mdpi.com Similarly, the Knoevenagel condensation and subsequent alkylation or arylation reactions to produce various TZD derivatives have been successfully performed using microwave assistance, demonstrating the broad applicability of this sustainable technique. rasayanjournal.co.inlatticescipub.comsemanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| TZD Synthesis | Reflux for 8-10 hours | 110 °C for 12 minutes | Drastically reduced reaction time, high yield (90%). | ijpbs.commdpi.com |

| Thiazolidinone Synthesis | Hours | 3-6 minutes | High yield, short reaction time. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Targeted Introduction of Fluorine Functionality in Thiazolidinone Synthesis

The strategic incorporation of fluorine atoms into thiazolidinone scaffolds is a key area of research, driven by the significant impact of fluorine on a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. researchgate.net Methodologies for creating fluorinated thiazolidinones generally fall into two primary categories: the use of fluorinated building blocks or the direct introduction of fluorine onto the thiazolidinone core.

A prevalent and effective strategy involves a multi-component reaction utilizing fluorinated precursors. This approach typically begins with the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid. ekb.egnih.gov For the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one and its analogues, this involves reacting a fluorinated benzaldehyde with an appropriate amine and thioglycolic acid. tandfonline.comnih.gov For instance, 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one has been synthesized with a yield of 74% using this method. tandfonline.com This building block approach is versatile, allowing for the fluorine atom to be positioned at various points on the aromatic rings of the final structure.

Another established route involves the modification of existing fluorinated heterocyclic systems. For example, novel N-, S-, and O-alkyl derivatives of fluorine-substituted rhodanines (a class of thiazolidinone) have been prepared from 5-(4'-fluorophenylene)-2-thioxo-thiazolidin-4-one through reactions like hydroxymethylation and amination. nih.govingentaconnect.com

More direct methods for fluorination have also been developed. A highly efficient, one-pot, four-component reaction has been reported for the synthesis of mono-fluorinated thiazolidinone derivatives. researchgate.net This protocol involves the reaction of primary amines with aryl isothiocyanates to form a thiourea intermediate. Subsequent addition of ethyl bromoacetate (B1195939) leads to the formation of the thiazolidinone ring, which is then directly fluorinated using Selectfluor, an electrophilic fluorinating agent. researchgate.net This method is advantageous as it is conducted in a single reactor, simplifying the procedure and reducing reaction time. researchgate.net

The synthesis of various fluorinated thiazolidinone derivatives often starts from fluorinated aniline derivatives. researchgate.net A two-step approach is common: first, an addition reaction between a fluorinated aniline and an isothiocyanate, followed by a cyclization reaction to form the final thiazolidinone product. researchgate.net This method has been used to synthesize a range of novel fluorinated compounds that have been characterized using various spectroscopic techniques, including ¹H NMR, ¹⁹F NMR, and mass spectrometry. researchgate.netnih.gov

The following tables summarize representative synthetic approaches to fluorinated thiazolidinones.

Table 1: Synthesis of Fluorinated Thiazolidin-4-one Derivatives via Multi-Component Reaction

| Product | Reactants | Yield (%) | Reference |

| 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Fluorobenzaldehyde, 1-(2-Aminoethyl)pyrrolidine, Thioglycolic acid | 74% | tandfonline.com |

| 2-(3-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 3-Fluorobenzaldehyde, 1-(2-Aminoethyl)pyrrolidine, Thioglycolic acid | 64% | tandfonline.com |

| 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Chlorobenzaldehyde, 1-(2-Aminoethyl)pyrrolidine, Thioglycolic acid | 69% | tandfonline.com |

| 2-(4-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 4-Nitrobenzaldehyde, 1-(2-Aminoethyl)pyrrolidine, Thioglycolic acid | 81% | tandfonline.com |

Table 2: One-Pot Synthesis of Mono-Fluorinated Thiazolidinones

| Method | Reactants | Key Reagent | Outcome | Reference |

| Four-Component Reaction | Primary amines, Aryl isothiocyanates, Ethyl bromoacetate | Selectfluor (Electrophilic fluorinating agent) | Efficient synthesis of mono-fluorinated products in a single reactor. | researchgate.net |

Mechanistic Investigations of Biological Actions

Elucidation of Cellular and Molecular Pathways in Anticancer Activity

Induction of Apoptosis and Cell Cycle Arrest

Studies on various thiazolidinone-based compounds have demonstrated their capacity to trigger apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, certain thiazolidinone derivatives have been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines, including colon, lung, and breast cancer. The induction of apoptosis is often a consequence of the compound's ability to arrest the cell cycle at specific checkpoints, preventing the cells from progressing through the division process. This cell cycle arrest can provide time for DNA repair mechanisms to act or, if the damage is too severe, can lead to the initiation of the apoptotic cascade.

Some thiazolidine (B150603) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a blockage at this stage. This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Modulation of DNA Damage Response Pathways

The integrity of the genome is maintained by a complex network of signaling pathways known as the DNA damage response (DDR). These pathways detect DNA lesions, signal their presence, and promote their repair. Defects in DDR pathways are a common feature of cancer cells, making them more reliant on the remaining repair pathways for survival.

Some ferrocene-containing thiazolidine-2,4-dione derivatives have been found to induce DNA damage in triple-negative breast cancer cells. Furthermore, these compounds appear to interfere with DNA repair pathways, suggesting a dual mechanism of action that both causes DNA damage and hampers the cell's ability to repair it. This dual action can be particularly effective in killing cancer cells. Research on (4-fluorophenyl) thiazolidin-4-one has provided evidence of its ability to induce DNA damage, which in turn activates apoptotic pathways.

Detailed Molecular Interactions with Specific Enzyme Targets

The biological effects of small molecules are often mediated by their direct interaction with specific proteins, particularly enzymes. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Characterization of Ligand-Enzyme Binding Modes

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a protein target. Such studies have been employed to investigate the interaction of thiazolidinone derivatives with various enzymes implicated in cancer. For example, docking studies have been performed to explore the binding of these compounds to matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer metastasis. These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

In the context of other enzymatic targets, molecular docking has been used to study the binding of thiazolidine-2,4-dione derivatives to the VEGFR-2 enzyme, a key player in angiogenesis. These studies help in understanding how these compounds might inhibit the enzyme's activity by occupying its active site.

Analysis of Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies provide quantitative measures of how a compound affects the rate of an enzymatic reaction. This information is vital for determining the potency and mechanism of inhibition. For instance, studies on certain thiazolidinone derivatives have determined their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. One such study on MMP-9 inhibitors identified a derivative with a potent inhibitory activity at the nanomolar level.

The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can also be determined through kinetic analysis. For example, a study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors revealed a non-competitive mode of inhibition for the most potent compound, with a determined Ki value.

Receptor-Mediated Mechanisms

In addition to direct enzyme inhibition, the biological activities of thiazolidine derivatives can be mediated through their interaction with cellular receptors. A prominent example is the peroxisome proliferator-activated receptor gamma (PPARγ).

Thiazolidine-2,4-diones, a class of compounds closely related to 2-(4-Fluorophenyl)thiazolidine, are well-known agonists of PPARγ. PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs), thereby modulating the transcription of target genes.

The anticancer effects of some thiazolidinediones are believed to be mediated, at least in part, through their interaction with PPARγ. Activation of PPARγ in cancer cells can lead to the induction of pro-apoptotic proteins and a reduction in anti-apoptotic proteins, ultimately triggering apoptosis.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism and Related Metabolic Pathways

There is no available research to suggest that this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). While the broader class of thiazolidinediones is well-documented for its PPAR-γ agonistic activity, which plays a crucial role in the regulation of glucose and lipid metabolism, this specific compound, a thiazolidine derivative, has not been implicated in similar mechanistic pathways in published studies. Research into the effects of this compound on metabolic pathways related to PPAR-γ activation is also absent from the current scientific literature.

Lysophosphatidic Acid (LPA1) Receptor Antagonism

Similarly, no scientific evidence from peer-reviewed research is available to indicate that this compound functions as an antagonist of the Lysophosphatidic Acid (LPA1) receptor. The LPA1 receptor is a target of interest in various pathological conditions, and while other thiazolidinone-based compounds have been explored for their LPA1 antagonistic properties, this compound has not been a subject of such investigations in the available literature.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Thiazolidin 4 One Derivatives

Influence of Substituents at Key Ring Positions (e.g., C2, N3, C5) on Biological Potency

The biological profile of 2-(4-fluorophenyl)thiazolidin-4-one derivatives is highly dependent on the substituents attached to the thiazolidinone ring itself. The C2, N3, and C5 positions are key points for chemical modification, and alterations at these sites can lead to significant changes in activity.

C2 Position: The substituent at the C2 position has been identified as having the most significant impact on the structure and properties of 4-thiazolidinone (B1220212) derivatives. qau.edu.pk The presence of an aryl group, such as the 4-fluorophenyl moiety, is a common feature in many biologically active compounds. For antitubercular agents, SAR studies have revealed that while substitution on this phenyl ring is critical, the core aryl group itself is foundational for activity. psu.eduresearchgate.net In some anticancer derivatives, replacing the phenyl ring with other moieties can drastically alter cytotoxicity. nih.gov

C5 Position: The C5 position of the thiazolidinone ring is an active methylene (B1212753) group, making it a prime location for introducing diversity. psu.edu The Knoevenagel condensation is frequently used to introduce a 5-ylidene (or 5-ene) moiety at this position, a modification that is of special interest for its chemical and pharmacological profiles. nih.gov The introduction of a 5-benzylidene group, for example, is a common strategy in the design of anticancer and antimicrobial agents. buet.ac.bd The absence of a substituent at the C5 position has been shown to reduce the antimycobacterial activity in certain series of compounds. psu.edu The main strategies for optimizing activity through this position often involve complicating the C5 fragment or using it as a point to attach other pharmacologically attractive groups. nih.gov

| Position | Substituent Type | Observed Effect on Biological Potency | Example Activity | Reference |

|---|---|---|---|---|

| C2 | Aryl group (e.g., 4-fluorophenyl) | Generally crucial for establishing baseline activity. The greatest difference in properties is exerted by the group at C2. | Antitubercular, Anticancer | qau.edu.pkpsu.eduresearchgate.net |

| N3 | Aryl or Heteroaryl groups | Modulates target specificity and potency. A 3-thiazolyl substituent led to decreased antitubercular activity in one study. | Anti-HIV, Antitubercular | psu.eduresearchgate.net |

| C5 | 5-ylidene moieties (e.g., benzylidene) | Often enhances activity. Absence of a C5 substituent can lead to reduced potency. | Antimicrobial, Anticancer | psu.edubuet.ac.bd |

Positional Effects of Fluorine Substitution on Aromatic Rings and Overall Activity

The position of the fluorine atom on the aromatic rings of thiazolidinone derivatives is a determining factor for their biological activity. The 4-fluoro (para) substitution on the C2-phenyl ring is a particularly well-studied and often favorable feature.

In studies on antimicrobial agents, a 4-fluoro substituent on the benzene (B151609) ring of 6-F benzothiazole (B30560) derivatives was associated with good activity. mdpi.com Similarly, for antitubercular hybrid compounds, SAR analysis highlighted that a bulky, electronegative substituent at the para-position of the C2-phenyl ring, such as fluorine, was favorable for activity against M. tuberculosis. researchgate.net This substitution can enhance binding to specific biological targets; for example, electronegative groups like fluorine in the para-position have been shown to enhance binding to the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

The beneficial effect of the 4-fluoro group extends to antiviral applications. In a study of potential SARS-CoV-2 main protease inhibitors, a derivative featuring a 4-fluoro substituent on the C2-phenyl ring (compound c1) was the second most active compound identified. wikipedia.org The replacement of this fluorine with a hydroxyl group resulted in an inactive compound, underscoring the critical role of the fluorine atom at this specific position. wikipedia.org Further optimization of some necroptosis inhibitors also focused on the modification of a fluorine atom at the 4-position of the benzene core as a promising strategy. nih.gov

| Compound Series | Biological Target/Activity | Finding | Reference |

|---|---|---|---|

| 2-Arylthiazolidin-4-one-thiazole hybrids | Antitubercular (M. tuberculosis) | An electronegative substituent at the 4-position of the C2-phenyl ring favored activity. | researchgate.net |

| Thiazolidinone derivatives | PPAR-γ agonists | Electronegative groups (e.g., fluorine) at the para-position enhance binding. | nih.gov |

| 3-(Benzothiazol-2-yl)-2-phenylthiazolidin-4-ones | Antiviral (SARS-CoV-2 Mpro) | A 4-fluoro substituent on the C2-phenyl ring was critical for high inhibitory activity. | wikipedia.org |

| 6-F Benzothiazole derivatives | Antimicrobial | A 4-fluoro substituent on the benzene ring showed good activity. | mdpi.com |

Importance of Specific Moieties and Structural Features

Beyond the core scaffold, specific functional groups and broader structural properties like aromaticity and planarity play vital roles in defining the biological activity of 2-(4-fluorophenyl)thiazolidin-4-one derivatives.

The incorporation of a phenyl-sulfonamide moiety into the thiazolidinone structure has proven to be a successful strategy for developing potent enzyme inhibitors. The sulfonamide group is an important pharmacophore known to interact with various enzymes. d-nb.info In the design of anti-HIV agents, the sulfonamide moiety can participate in hydrogen bonding with key amino acid residues, such as Lys101 in the HIV-1 reverse transcriptase enzyme. d-nb.info

This strategy has been effectively applied to create inhibitors for other enzymes as well. A series of thiazolidinone-based aromatic sulfamates were found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, novel benzenesulfonamide (B165840) derivatives containing a thiazolidinone core were synthesized and evaluated as hCA inhibitors, with docking studies showing that the nitrogen atom of the sulfonamide group coordinates with the zinc ion in the enzyme's active site. mdpi.com In the context of anticancer activity, the presence of a sulfonamide moiety at various positions on the thiazolidinone scaffold has been linked to the inhibition of enzymes like HDAC, VEGFR, and BCl-2. nih.gov

The electronic properties of the substituents on the aromatic rings profoundly influence the biological activity of 2-(4-fluorophenyl)thiazolidin-4-one derivatives. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a recurring theme in SAR studies.

Electron-Withdrawing Groups (EWGs): EWGs, such as fluoro (-F), chloro (-Cl), bromo (-Br), and nitro (-NO₂), are frequently associated with enhanced biological activity. As noted, a 4-fluoro group on the C2-phenyl ring is often beneficial. researchgate.netwikipedia.org In some anticancer derivatives, the presence of EWGs like a 3-chlorophenyl moiety at the C2 position or a para-nitro group on an N3-aryl substituent was found to be important for inhibiting enzymes like carbonic anhydrase IX and protein tyrosine phosphatases. nih.gov The introduction of a 4-bromophenyl substituent at C2 led to a compound with antitubercular activity comparable to the reference drug isoniazid. psu.edu

| Group Type | Examples | Commonly Observed Effect | Target/Activity Example | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -NO₂ | Often enhances potency by increasing binding affinity or altering electronic character. | Antitubercular, Antiviral, Anticancer | psu.eduresearchgate.netnih.govwikipedia.org |

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Effects are variable and context-dependent; can increase or decrease activity depending on the target. | Anticancer, Antimicrobial | nih.govmdpi.com |

Computational Chemistry and in Silico Approaches in Research

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of molecules, enabling the prediction of various chemical phenomena.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-(4-Fluorophenyl)thiazolidine, DFT studies have been instrumental in calculating a wide range of molecular and electronic parameters. For instance, the DFT/B3LYP/6-311++G(d,p) level of theory has been employed to compute parameters for compounds like 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one. researchgate.net Such calculations provide insights into the molecular geometry, electronic properties, and reactivity. researchgate.net

DFT calculations help in understanding the distribution of electron density and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the chemical reactivity and stability of the molecule. dergipark.org.tr The energy gap between HOMO and LUMO, for example, defines kinetic stability, chemical reactivity, and optical polarizability. dergipark.org.tr Furthermore, analyses like Hirshfeld surface and reduced density gradient (RDG) can reveal non-covalent interactions that influence crystal packing. researchgate.net DFT methods have also been shown to be superior to scaled Hartree-Fock (HF) approaches for predicting the vibrational frequencies of related benzothiazole (B30560) structures. mdpi.comresearchgate.net

Theoretical calculations of thermodynamic variables are essential for understanding the stability and reactivity of molecules under different conditions. Programs like Gaussian are widely used to perform these calculations. dergipark.org.trnih.govyoutube.com By employing methods such as DFT, researchers can calculate thermodynamic parameters like free energy, enthalpy, and optimization energy. nih.gov These calculations are typically performed at standard conditions (e.g., 298 K) to predict the spontaneity and energy changes of chemical reactions. nih.govyoutube.com The output from these programs provides detailed information on the sum of electronic and thermal energies, free energies, and enthalpies, which are critical for characterizing the thermodynamic profile of compounds like this compound and its derivatives. youtube.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound derivatives interact with biological targets.

Molecular docking simulations are crucial for predicting the binding affinity between a ligand and a protein's active site, often expressed as a binding energy score (in kcal/mol). nih.gov For various thiazolidine (B150603) derivatives, docking studies have successfully predicted their binding affinities to targets such as Peroxisome Proliferator-Activated Receptor-γ (PPARγ), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.govmdpi.comnih.gov

The calculated binding free energy (ΔG) indicates the stability of the ligand-protein complex; more negative values suggest stronger binding. nih.govmdpi.com For example, docking studies on different thiazolidine-2,4-dione derivatives have reported binding free energies ranging from -5.021 to -8.558 kcal/mol against PPAR-γ. nih.gov These predictions are vital in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Table 1: Examples of Predicted Binding Affinities for Thiazolidine Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Thiazolidine-2,4-dione Derivatives | PPAR-γ | -5.021 to -8.558 |

| Thiazolidine-2,4-dione-biphenyl Derivatives | EGFR | Not specified, but showed desirable interactions |

| Thiazolidine-2,4-diones with Sulfonylthiourea Moieties | PPARγ | -94.38 (for Rosiglitazone) |

This table is interactive and can be sorted by clicking on the column headers.

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For derivatives of this compound, docking studies have identified key amino acid residues within the active sites of target proteins that are crucial for binding.

For instance, studies on PPARγ agonists have revealed that the thiazolidine-2,4-dione head group often forms critical hydrogen bonds with residues such as Serine289, Arginine288, and Cysteine285. mdpi.com Similarly, in VEGFR-2, the 5-benzylidenethiazolidine-2,4-dione motif has been shown to form important bonds with Cys917. nih.gov In another study, a key hydrogen bond interaction with SER342 was identified as essential for partial PPAR-γ agonism. vensel.org Understanding these specific interactions is fundamental for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR studies on thiazolidine derivatives have been instrumental in identifying the key physicochemical properties and structural features that govern their therapeutic effects. researchgate.netmdpi.com

By using techniques like multiple linear regression (MLR), researchers can develop models that correlate molecular descriptors (e.g., molecular weight, polar surface area, Wiener index) with biological activities, such as α-glucosidase inhibitory activity or antihyperglycemic effects. nih.govresearchgate.net A robust QSAR model, indicated by a high correlation coefficient (R²), can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. mdpi.com These models serve as a primary guide for designing novel and more potent derivatives by highlighting which molecular properties should be modified to enhance activity. nih.govresearchgate.net

In Silico ADME Prediction Methodologies

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying viable drug candidates and reducing late-stage attrition. nih.gov Computational, or in silico, approaches have become indispensable tools for predicting these pharmacokinetic parameters, offering rapid and cost-effective screening of chemical entities before their synthesis. plos.org For the compound this compound, while specific experimental or dedicated in silico ADME studies are not extensively documented in publicly available literature, we can infer its likely ADME profile by examining the methodologies applied to structurally related thiazolidine derivatives.

These predictive studies typically employ a range of computational models and software to evaluate a molecule's drug-likeness and pharmacokinetic characteristics. The primary goal is to ascertain whether a compound possesses favorable properties for oral bioavailability and metabolic stability.

Detailed research findings on closely related thiazolidine structures often involve the use of various established computational tools. Software platforms like SwissADME, ADMETlab 2.0, and QikProp are frequently utilized to generate predictive data on a wide array of ADME-related parameters. plos.orgacs.org These platforms employ algorithms based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its biological and pharmacokinetic properties. plos.org

The general workflow for in silico ADME prediction involves submitting the 2D or 3D structure of the compound of interest to these web-based or standalone software tools. The output provides predictions for several key parameters, which are often benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five. plos.org This rule suggests that orally active drugs typically have a molecular weight under 500 Daltons, a logP (lipophilicity) value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Due to the absence of specific research on this compound, the following data tables present predicted ADME properties for the parent compound, 2-phenylthiazolidine, and a closely related analog, 2-(4-chlorophenyl)thiazolidine, to provide an illustrative profile. These predictions are generated using widely accepted computational models.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-Phenylthiazolidine Analogs

| Parameter | 2-Phenylthiazolidine (Analog) | 2-(4-Chlorophenyl)thiazolidine (Analog) | Favorable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 179.26 | 213.71 | < 500 |

| LogP (Consensus) | 2.15 | 2.78 | < 5 |

| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 1 | 1 | ≤ 10 |

| Molar Refractivity | 52.30 | 57.12 | 40 - 130 |

| Topological Polar Surface Area (TPSA) Ų | 41.13 | 41.13 | 20 - 130 |

Data in this table is predictive and generated for analogous compounds due to the lack of specific data for this compound.

Table 2: Predicted Pharmacokinetic Properties of 2-Phenylthiazolidine Analogs

| Parameter | 2-Phenylthiazolidine (Analog) | 2-(4-Chlorophenyl)thiazolidine (Analog) | Interpretation |

| Gastrointestinal (GI) Absorption | High | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Likely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | No | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C9 Inhibitor | No | Yes | Potential for drug-drug interactions via CYP2C9 for the chloro-analog. |

| CYP2D6 Inhibitor | No | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | No | Low potential for drug-drug interactions via CYP3A4. |

| Lipinski's Rule of Five Violations | 0 | 0 | Conforms to the general characteristics of a drug-like molecule. |

Data in this table is predictive and generated for analogous compounds due to the lack of specific data for this compound.

The methodologies behind these predictions are complex, relying on large datasets of experimentally determined properties of diverse molecules to train the predictive models. For instance, gastrointestinal absorption is often predicted based on a combination of factors including polarity (TPSA) and lipophilicity (LogP). nih.gov Similarly, blood-brain barrier permeability is also heavily influenced by these parameters. Inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is predicted by identifying structural motifs known to interact with these enzymes. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-(4-Fluorophenyl)thiazolidine derivatives?

- Methodological Answer : The synthesis of this compound derivatives requires careful optimization of reaction conditions. For example, refluxing a mixture of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (1:2 ratio) under controlled temperature (80–100°C) for 2–3 hours can yield thiazolidinones with >70% purity . Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of intermediates (e.g., oxocompounds) significantly influence crystallinity and byproduct formation . Post-synthesis purification via recrystallization or column chromatography is critical for isolating enantiomerically pure forms.

Q. How can structural elucidation of this compound derivatives be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR can resolve substituent positions on the thiazolidine ring. For instance, the deshielded proton at C-2 of the thiazolidine ring typically appears as a singlet near δ 4.5–5.0 ppm .

- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between the fluorophenyl group and adjacent hydrazone moieties) .

- FT-IR : Confirms functional groups like C=O (stretching at 1680–1720 cm) and N-H (3200–3400 cm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA), logP, and electronegativity of the 4-fluorophenyl group to build predictive models. For example, a QSAR model with R > 0.85 and Q > 0.70 can prioritize derivatives with anti-proliferative activity against cancer cells (e.g., MCF-7) .

- Molecular Docking : Target receptors such as Polo-like kinase 1 (Plk1; PDB ID: 2OU7). Derivatives with a 4-fluorophenyl group show enhanced binding affinity (ΔG ≤ −9.5 kcal/mol) due to hydrophobic interactions with Plk1’s ATP-binding pocket .

- ADMET Prediction : Use SwissADME or ADMETlab to evaluate Lipinski rule compliance. Derivatives with molecular weight <500 Da and hydrogen bond donors ≤5 are more likely to exhibit oral bioavailability .

Q. How do structural modifications (e.g., substituent position) on the thiazolidine ring influence anticancer activity?

- Methodological Answer : Comparative SAR studies reveal:

- C-2 Substitution : A 4-fluorophenyl group at C-2 enhances cytotoxicity (e.g., IC = 12.5 µM against MCF-7) compared to chlorophenyl analogs (IC = 28 µM) due to increased membrane permeability .

- C-4 Functionalization : Carboxylic acid derivatives (e.g., this compound-4-carboxylic acid) show improved solubility but reduced potency, suggesting a balance between hydrophilicity and target engagement is critical .

- Ring Fusion : Fusion with hydrazone or imidazo[1,2-α]pyridine moieties amplifies DNA intercalation and topoisomerase inhibition .

Q. What experimental approaches resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Validate IC values across multiple cell lines (e.g., MCF-7, HeLa) using standardized MTT assays with triplicate technical replicates .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding, which may explain divergent results in apoptosis assays .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which can cause false negatives in in vitro studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.